Cas no 107-53-9 (Undecasiloxane,1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,17,17,19,19,21,21,21-tetracosamethyl-)

Undecasiloxane,1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,17,17,19,19,21,21,21-tetracosamethyl- structure
107-53-9 structure
Product Name:Undecasiloxane,1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,17,17,19,19,21,21,21-tetracosamethyl-
CAS No:107-53-9
MF:C24H72O10Si11
MW:829.762998580933
CID:181197
PubChem ID:66946
Update Time:2025-04-19

Undecasiloxane,1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,17,17,19,19,21,21,21-tetracosamethyl- Chemical and Physical Properties

Names and Identifiers

    • Undecasiloxane,1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,17,17,19,19,21,21,21-tetracosamethyl-
    • TETRACOSAMETHYLUNDECASILOXANE
    • Undeca(dimethylsiloxane)
    • Tetracosamethylhendecasiloxane
    • 1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,17,17,19,19,21,21,21-Tetracosamethylhenicosaneundecasiloxane
    • 107-53-9
    • TETRACOSAMETHYLHENDECASILOXANE [MI]
    • Q27259112
    • NS00095792
    • 1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,17,17,19,19,21,21,21-TETRACOSAMETHYLUNDECASILOXANE
    • Undecasiloxane, tetracosamethyl-
    • SCHEMBL10498485
    • DTXSID2059350
    • bis[[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy]-dimethylsilane
    • 4865M7160N
    • UNII-4865M7160N
    • Inchi: 1S/C24H72O10Si11/c1-35(2,3)25-37(7,8)27-39(11,12)29-41(15,16)31-43(19,20)33-45(23,24)34-44(21,22)32-42(17,18)30-40(13,14)28-38(9,10)26-36(4,5)6/h1-24H3
    • InChI Key: FVJWDHCWIYKORU-UHFFFAOYSA-N
    • SMILES: [Si](C)(C)(O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C

Computed Properties

  • Exact Mass: 828.25866
  • Monoisotopic Mass: 828.25874037g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 20
  • Complexity: 887
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 92.3Ų

Experimental Properties

  • Density: d425 0.9247
  • Boiling Point: bp4.7 201°; bp0.5 152°
  • Refractive Index: nD20 1.3994
  • PSA: 92.3
Recommended suppliers
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent